Positional Isomer Differentiation: 4-Bromo-3-Fluoro vs. 4-Bromo-2-Fluoro Substitution in Pyrrolidine Amides
The target compound (4-bromo-3-fluoro substitution) represents a distinct positional isomer relative to the commercially available 4-bromo-2-fluoro analog (CAS 882689-88-5). The 1,2,4-trisubstituted benzene pattern (bromo at C4, fluoro at C3) versus the 1,2,4-pattern with fluoro at C2 creates different vectors for halogen bonding and steric presentation to biological targets . This substitution pattern difference is not trivial; in structurally related kinase inhibitor scaffolds, 4-bromo-3-fluorophenyl substitution confers a c-Met kinase IC50 of 500 nM, demonstrating that this specific halogenation pattern yields measurable target engagement [1].
| Evidence Dimension | Halogen substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 4-Bromo-3-fluoro substitution pattern (Br at C4, F at C3 of phenyl ring) |
| Comparator Or Baseline | 4-Bromo-2-fluoro substitution pattern (Br at C4, F at C2) [CAS 882689-88-5]; 2-Bromo-5-fluoro substitution pattern [CAS 951884-12-1] |
| Quantified Difference | Structural isomerism: distinct connectivity vector and electronic distribution; related 4-bromo-3-fluorophenyl-containing kinase inhibitor exhibits IC50 = 500 nM against c-Met |
| Conditions | In vitro c-Met kinase inhibition assay (related compound class inference) [1] |
Why This Matters
Positional isomers are not interchangeable building blocks; the 3-fluoro vs. 2-fluoro orientation alters the trajectory of halogen-bond donors and π-stacking interactions, which directly impacts structure-based drug design outcomes.
- [1] BindingDB. BDBM388660: 2-(4-Bromo-3-fluorophenyl)-7-(4-methoxyphenoxy)imidazo[1,2-b][1,2,4]triazine. Affinity Data: IC50 = 500 nM (c-Met kinase). Based on US11261191 and US9944645. View Source
